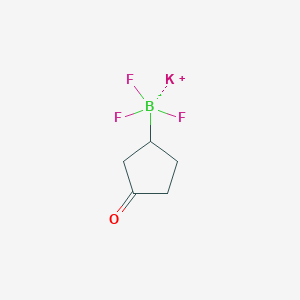
Potassium trifluoro(3-oxocyclopentyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-oxocyclopentyl)borate is an organoboron compound widely utilized in organic and medicinal chemistry. It is known for its stability and versatility, making it a valuable reagent in various synthetic applications. The compound’s molecular formula is C5H7BF3KO, and it has a molecular weight of 190.01 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-oxocyclopentyl)borate can be synthesized through the reaction of 3-oxocyclopentylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The process involves the formation of a boronate ester intermediate, which is subsequently converted to the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(3-oxocyclopentyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Major Products:
Substitution Products: Various substituted cyclopentyl derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-oxocyclopentyl)borate has numerous applications in scientific research:
Organic Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Fluorescent Dyes: It is utilized in the synthesis of fluorescent dyes and other fluorescent compounds.
Drug Development: Research studies have explored its potential role in drug development, particularly in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(3-oxocyclopentyl)borate primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient coupling reactions .
Comparación Con Compuestos Similares
Potassium trifluoroborate: Another widely used organoboron reagent with similar applications in cross-coupling reactions.
Potassium phenyltrifluoroborate: Utilized in organic synthesis for the formation of biaryl compounds.
Potassium methyltrifluoroborate: Employed in the synthesis of various organic molecules through coupling reactions.
Uniqueness: Potassium trifluoro(3-oxocyclopentyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions, coupled with its stability under various conditions, makes it a valuable reagent in both academic and industrial research .
Propiedades
IUPAC Name |
potassium;trifluoro-(3-oxocyclopentyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOTXHPFABSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(=O)C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

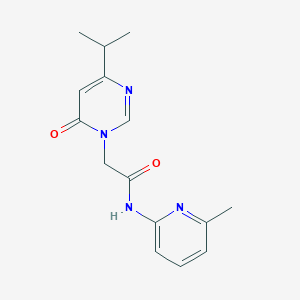
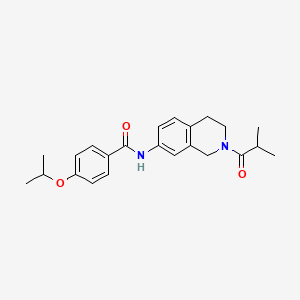
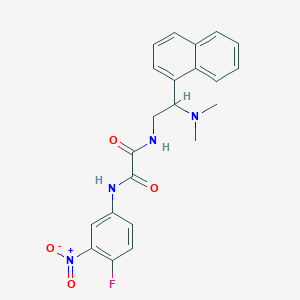
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)
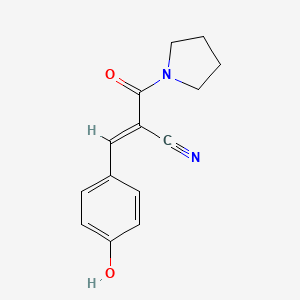

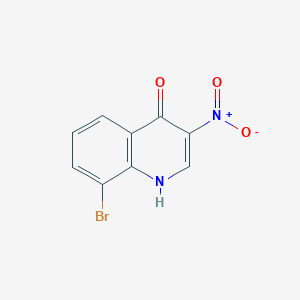
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
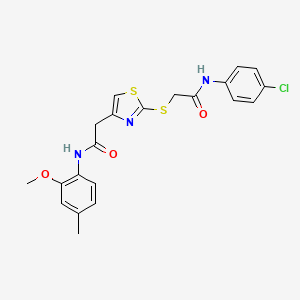
![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)
